Product packaging for 4-Hydroxy-2,3,6-trimethylphenyl acetate(Cat. No.:CAS No. 36592-62-8)

4-Hydroxy-2,3,6-trimethylphenyl acetate

Cat. No.: B1294890
CAS No.: 36592-62-8
M. Wt: 194.23 g/mol
InChI Key: JFNARRJEBQBMJF-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Acetates and Substituted Aromatic Compounds

4-Hydroxy-2,3,6-trimethylphenyl acetate (B1210297) belongs to the class of phenolic acetates, which are esters of phenols and acetic acid. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and are found in a vast array of natural and synthetic substances. The acetylation of the phenolic hydroxyl group, as seen in this compound, is a common chemical modification that can alter the compound's physical and chemical properties, such as its solubility, stability, and reactivity.

The molecule is also a substituted aromatic compound, with four substituents—a hydroxyl group, an acetate group, and three methyl groups—attached to the benzene (B151609) ring. The specific arrangement of these groups on the aromatic core dictates the compound's isomeric identity and influences its electronic and steric properties. This substitution pattern is crucial in determining the compound's chemical behavior and its interactions with other molecules.

Research Significance of the Trimethylphenyl Acetate Core Structure

The trimethylphenyl acetate core structure is of considerable interest to researchers, primarily due to its close relationship with Vitamin E (tocopherol) and other synthetic antioxidants. The trimethylhydroquinone (B50269) moiety, which is a key component of 4-Hydroxy-2,3,6-trimethylphenyl acetate, is a fundamental building block in the synthesis of α-tocopherol, the most biologically active form of Vitamin E. researchgate.netresearchgate.net

Research into derivatives of trimethylhydroquinone has been driven by the quest for novel antioxidants with enhanced stability and efficacy. The presence of methyl groups on the aromatic ring is known to enhance the antioxidant activity of phenolic compounds by increasing their electron-donating ability and stabilizing the resulting phenoxyl radical. Studies on various trimethylhydroquinone derivatives have demonstrated their potential as anti-allergic agents and inhibitors of lipid peroxidation.

The acetate group in this compound can be seen as a protective group for the phenolic hydroxyl. In biological systems or under specific chemical conditions, this ester can be hydrolyzed to release the active phenolic antioxidant. This pro-drug-like characteristic is a significant area of investigation in medicinal chemistry, where the goal is to improve the delivery and bioavailability of active compounds.

Overview of Academic Research Trajectories for the Compound

The academic research trajectory for this compound is intrinsically linked to the broader history of research into antioxidants and the synthesis of Vitamin E. Early research in the mid-20th century focused on the isolation, structure elucidation, and synthesis of tocopherols (B72186), establishing the foundational knowledge of the antioxidant properties of methylated phenols.

Subsequent research has evolved to explore the synthesis of various analogs and derivatives of the tocopherol structure to understand the structure-activity relationships and to develop novel antioxidants with improved properties. Within this context, this compound has been a subject of interest primarily as a key intermediate in synthetic pathways leading to Vitamin E and its analogs. researchgate.netresearchgate.net

Modern research continues to investigate the antioxidant mechanisms of phenolic compounds and to develop more efficient and sustainable synthetic methods. While dedicated studies focusing solely on this compound are not abundant, its relevance is consistently reaffirmed in the literature concerning the synthesis and biological evaluation of novel antioxidant compounds. The ongoing interest in combating oxidative stress in various diseases ensures that the trimethylphenyl acetate core structure and its derivatives will remain an active area of scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1294890 4-Hydroxy-2,3,6-trimethylphenyl acetate CAS No. 36592-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxy-2,3,6-trimethylphenyl) acetate
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InChI

InChI=1S/C11H14O3/c1-6-5-10(13)7(2)8(3)11(6)14-9(4)12/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNARRJEBQBMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190077
Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36592-62-8
Record name 1,4-Benzenediol, 2,3,5-trimethyl-, 4-acetate
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Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
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Record name 4-Hydroxy-2,3,6-trimethylphenyl acetate
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Record name 4-hydroxy-2,3,6-trimethylphenyl acetate
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Synthetic Methodologies and Pathway Elucidation

De Novo Synthetic Approaches

De novo synthesis of the target molecule centers on the formation of the core trimethylhydroquinone (B50269) structure followed by a crucial acetylation step.

The most direct method for preparing 4-Hydroxy-2,3,6-trimethylphenyl acetate (B1210297) involves the selective acetylation of 2,3,6-trimethylhydroquinone. This precursor is a key intermediate in various industrial syntheses, including that of Vitamin E.

The primary precursor for the target compound is 2,3,6-trimethylhydroquinone (TMHQ) . The synthesis of TMHQ itself can be approached from several starting materials, including 2,3,6-trimethylphenol (B1330405) (TMP). One industrial method involves the sulfonation of TMP, followed by oxidation and subsequent reduction to yield TMHQ. google.com A more direct and environmentally conscious approach involves the single-step hydroxylation of 2,3,6-trimethylphenol using hydrogen peroxide over a catalyst, such as copper hydroxyphosphate, to produce TMHQ with high selectivity. niscpr.res.in

Once TMHQ is obtained, the target acetate is formed through monoacetylation. This reaction typically involves treating TMHQ with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. A related process for a similar compound, 2-acetyl-3,5,6-trimethylhydroquinone, is achieved by reacting 2,3,6-trimethylhydroquinone with a mixture of BF₃ and acetic acid.

Another significant pathway to TMHQ, and subsequently to its acetate derivative, begins with ketoisophorone (3,5,5-trimethylcyclohex-2-ene-1,4-dione). Ketoisophorone is a valuable intermediary product in the synthesis of trimethylhydroquinone, which is a foundational substance for producing Vitamin E. researchgate.net Ketoisophorone can be produced through the oxidation of β-isophorone in the presence of specific catalysts. researchgate.net The conversion of ketoisophorone to the aromatic TMHQ structure involves a series of transformations that establish the hydroquinone (B1673460) ring system, which is then ready for acetylation.

The efficiency of the acetylation of phenols like TMHQ is greatly enhanced by the use of nucleophilic catalysts. Among these, 4-(Dimethylamino)pyridine (DMAP) is exceptionally effective for acylation reactions. DMAP and its salts, such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), serve as potent recyclable organocatalysts for the acylation of alcohols and phenols.

The catalytic mechanism of DMAP in esterification with acetic anhydride involves a nucleophilic pathway. The process can be summarized in three main steps:

Activation of the Acylating Agent : DMAP attacks the electrophilic carbonyl carbon of acetic anhydride. This forms a highly reactive N-acetylpyridinium intermediate (specifically, an N-acyl-4-(N′,N′-dimethylamino)pyridine ion). This intermediate is significantly more electrophilic and thus a more potent acetylating agent than acetic anhydride itself.

Nucleophilic Attack by the Phenol (B47542) : The hydroxyl group of the phenol (e.g., TMHQ) attacks the carbonyl carbon of the activated N-acetylpyridinium intermediate.

Product Formation and Catalyst Regeneration : The attack leads to the formation of the final acetate ester product and acetic acid. An auxiliary base, often a tertiary amine like triethylamine, is typically used to neutralize the generated acid and regenerate the DMAP catalyst, allowing it to re-enter the catalytic cycle.

The use of DMAP·HCl offers the advantage of being a recyclable catalyst that can be effective even under base-free conditions, making it suitable for industrial applications.

Viewing the synthesis from the perspective of fundamental starting materials, 4-Hydroxy-2,3,6-trimethylphenyl acetate can be constructed through multi-step pathways. A common industrial route begins with 2,3,6-trimethylphenol (TMP) , which is more basic than TMHQ. The synthesis from TMP to the final product involves two key transformations: the introduction of a hydroxyl group to form the hydroquinone, followed by acetylation.

The conversion of TMP to TMHQ is a critical step. As mentioned, this can be achieved via direct hydroxylation or through a sequence of sulfonation, oxidation to 2,3,5-trimethyl-p-benzoquinone (TMBQ), and subsequent catalytic hydrogenation to TMHQ. acs.orgresearchgate.net Once TMHQ is synthesized, the final acetylation step is carried out as previously described.

An even more fundamental pathway traces back to phenol and methanol (B129727) . Phenol can be methylated using methanol over solid catalysts containing magnesium oxide to produce a mixture of methylated phenols, from which TMP can be isolated. google.com This TMP then serves as the starting material for the sequence leading to the final acetylated product.

Acetylation of Corresponding Phenols and Precursors

Advanced Synthetic Transformations Incorporating the this compound Moiety

The this compound structure, often with the phenolic hydroxyl group protected, serves as a key building block in the synthesis of more complex molecules, particularly tocopherols (B72186) (Vitamin E).

Olefin cross-metathesis, a powerful carbon-carbon double bond-forming reaction catalyzed by ruthenium complexes like the Grubbs catalyst, has been applied to derivatives of trimethylhydroquinone-1-acetate. researchgate.net This strategy is particularly useful in building the isoprenoid side chain of tocopherols. nih.gov

In this context, the trimethylhydroquinone acetate moiety is first functionalized with an olefinic group, for example, by C-allylation or O-allylation. The resulting allylated hydroquinone acetate derivative then serves as a substrate in a ruthenium-catalyzed cross-metathesis reaction with another olefin partner. researchgate.net This partner is typically a derivative of phytol (B49457) or another long-chain isoprenoid alkene. The cross-metathesis reaction efficiently couples the aromatic, acetate-protected head group with the aliphatic side chain, forming key precursors to α-tocopheryl acetate (Vitamin E acetate). researchgate.net This demonstrates an advanced application where the core moiety is not the final target but a crucial component for elaboration into a more complex, biologically significant molecule.

Application in Ring-Closing Metathesis (RCM) Sequences

Ring-Closing Metathesis (RCM) is a powerful and widely utilized variation of olefin metathesis in organic chemistry for the synthesis of a variety of unsaturated rings. wikipedia.org This reaction typically involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene (B1197577). wikipedia.org While a direct RCM synthesis of this compound is not explicitly detailed, the RCM methodology has been successfully employed for the synthesis of various substituted phenols and functionalized cyclohexenones which are key intermediates. core.ac.uk

The general strategy involves the construction of a diene-containing acyclic precursor which, upon catalysis by a metal complex (commonly ruthenium-based Grubbs catalysts), undergoes cyclization. For the synthesis of a substituted phenolic ring, a trienone precursor can be subjected to RCM, which after cyclization and subsequent isomerization, yields the aromatic phenol derivative. core.ac.uk The key intermediate in the RCM mechanism is a metallacyclobutane, which can undergo cycloreversion to either the starting materials or the desired products. The removal of ethylene from the reaction mixture drives the equilibrium towards the formation of the cyclic product. organic-chemistry.org

The versatility of RCM allows for the synthesis of 5- to 30-membered cyclic alkenes, with the E/Z-selectivity being dependent on the ring strain. organic-chemistry.org The tolerance of modern Grubbs catalysts to a wide range of functional groups makes RCM a highly attractive method for the synthesis of complex molecules. organic-chemistry.org

Table 1: Key Features of Ring-Closing Metathesis (RCM)

Feature Description
Reaction Type Intramolecular olefin metathesis
Key Intermediate Metallacyclobutane
Common Catalysts Grubbs' first, second, and third-generation catalysts; Schrock catalysts
Driving Force Removal of a volatile byproduct, typically ethylene
Products Unsaturated cyclic compounds of varying ring sizes

| Advantages | High functional group tolerance, atom economy, access to complex ring systems |

Incorporation into Multi-component Reaction Frameworks

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. tcichemicals.com MCRs are highly valued for their efficiency, atom economy, and the ability to rapidly generate molecular complexity from simple precursors. tcichemicals.com

While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be envisioned for the construction of the substituted hydroquinone precursor. For instance, MCRs are known to be powerful tools for the synthesis of highly substituted aromatic and heterocyclic compounds. researchgate.net Named reactions such as the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction are classic examples of MCRs that efficiently build complex cyclic structures. tcichemicals.com

A hypothetical MCR approach for a precursor to this compound could involve the condensation of simpler carbonyl compounds, active methylene (B1212753) compounds, and other building blocks to assemble the substituted cyclohexenone or hydroquinone core in a single step. The challenge in designing such a reaction lies in controlling the regioselectivity and achieving the desired substitution pattern on the aromatic ring.

Table 2: Advantages of Multi-component Reactions (MCRs)

Advantage Description
Efficiency Multiple bonds are formed in a single operation, reducing the number of synthetic steps.
Atom Economy Most of the atoms of the reactants are incorporated into the final product, minimizing waste.
Convergence Complex molecules are assembled from simpler, readily available starting materials.

| Diversity | Allows for the rapid generation of libraries of related compounds by varying the starting components. |

Optimization of Reaction Conditions and Isolation Procedures

The efficiency and success of a synthetic route heavily rely on the optimization of reaction conditions and the development of effective isolation and purification procedures. This is particularly true for the synthesis of multi-substituted aromatic compounds like this compound, where selectivity and purity are paramount. A plausible and more direct synthetic route to this compound is the selective acetylation of 2,3,5-trimethylhydroquinone. The optimization of this acetylation step, along with the purification of intermediates, is crucial for obtaining the desired product in high yield and purity.

Solvent Systems and Temperature Effects on Reaction Efficiency

The choice of solvent can significantly influence the rate, yield, and selectivity of the acetylation of 2,3,5-trimethylhydroquinone. The polarity of the solvent can affect the solubility of the reactants and the stability of any charged intermediates. For acetylation reactions, a variety of solvents can be employed, ranging from non-polar aprotic solvents like dichloromethane (B109758) and chloroform (B151607) to more polar aprotic solvents like ethyl acetate and acetone. In some cases, the reaction can be carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which can also act as a solvent.

Temperature is another critical parameter that must be carefully controlled. Generally, increasing the reaction temperature will increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts, such as the di-acetylated product or decomposition of the starting material or product. For the selective mono-acetylation of a hydroquinone derivative, the reaction is often carried out at or below room temperature to enhance selectivity.

Table 3: Hypothetical Optimization of Acetylation of 2,3,5-Trimethylhydroquinone

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Solvent Dichloromethane Ethyl Acetate Pyridine Pyridine may act as both solvent and catalyst, potentially increasing the reaction rate but may require more rigorous purification.
Temperature 0 °C Room Temperature (25 °C) 50 °C Lower temperatures are expected to favor mono-acetylation over di-acetylation. Higher temperatures may lead to a mixture of products.

| Acetylation Agent | Acetic Anhydride | Acetyl Chloride | - | Acetyl chloride is generally more reactive than acetic anhydride and may require lower temperatures to control the reaction. |

Scalability of Synthetic Routes for Research Purposes

Scaling up a chemical synthesis from a few milligrams to several grams or more for research purposes presents a unique set of challenges. Reactions that are facile on a small scale may become problematic on a larger scale due to issues with heat transfer, mixing, and the handling of larger quantities of reagents and solvents. For the synthesis of this compound, a scalable route would likely involve the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-p-benzoquinone, followed by reduction to 2,3,5-trimethylhydroquinone, and finally selective acetylation. google.com

When scaling up, it is important to consider the safety and practicality of each step. For example, exothermic reactions that are easily controlled in a small flask may require a more sophisticated setup with controlled addition of reagents and efficient cooling on a larger scale. The choice of reagents may also be influenced by scalability, with less hazardous and more cost-effective alternatives being preferred.

Advanced Purification Techniques for Synthetic Intermediates

The purity of the final product is highly dependent on the effective purification of all synthetic intermediates. For compounds like this compound and its precursors, a combination of purification techniques is often necessary.

Column Chromatography: This is a fundamental technique for the separation and purification of organic compounds. For the intermediates in the synthesis of this compound, silica (B1680970) gel column chromatography is a common choice. A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is often used to elute the compounds from the column based on their polarity. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. orgsyn.org

Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. Common solvent systems for the recrystallization of phenolic and acetate compounds include ethanol, methanol/water mixtures, and hexane/ethyl acetate mixtures. rochester.edureddit.com The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Table 4: Common Purification Techniques

Technique Principle Application for this compound Synthesis
Column Chromatography Differential adsorption of compounds onto a stationary phase. Purification of synthetic intermediates like 2,3,5-trimethylhydroquinone and the final product from reaction byproducts.
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures. Final purification of solid this compound to obtain a highly pure crystalline product.

| Extraction | Partitioning of a compound between two immiscible liquid phases. | Work-up procedure to separate the desired product from inorganic salts and other water-soluble impurities. |

Chemical Reactivity and Mechanistic Investigations

Rearrangement Reactions

Rearrangement reactions are fundamental in organic synthesis, allowing for significant structural reorganization of a molecule. For an aryl ester like 4-Hydroxy-2,3,6-trimethylphenyl acetate (B1210297), the most notable of these is the Fries rearrangement.

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.comvedantu.comwikipedia.org This reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to a carbon atom on the aromatic ring. byjus.com The reaction is regioselective, yielding a mixture of ortho and para isomers. wikipedia.orgchemistrylearner.com In the case of 4-Hydroxy-2,3,6-trimethylphenyl acetate, the para position relative to the ester is occupied by the hydroxyl group, and the two ortho positions (C2 and C6) are substituted with methyl groups. The only available position for rearrangement is C5, which is ortho to the ester group.

The selection between the ortho and para products is highly dependent on the reaction conditions. byjus.comwikipedia.org Key factors influencing the product distribution include:

Temperature: Lower temperatures (typically below 60°C) generally favor the formation of the para product, which is considered the kinetic product. wikipedia.orgchemistrylearner.com Higher temperatures (above 100°C) tend to yield the ortho product, which is often the thermodynamically more stable isomer due to the potential for chelation between the hydroxyl group, the carbonyl group, and the Lewis acid catalyst. wikipedia.org

Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the ortho isomer, whereas polar solvents increase the proportion of the para isomer. byjus.comwikipedia.org

Catalyst: A variety of Lewis acids can be used, with aluminum chloride (AlCl₃) being the most common. vedantu.comsigmaaldrich.com Other catalysts include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and strong protic acids like hydrofluoric acid (HF). sigmaaldrich.comorganic-chemistry.org The catalyst is typically required in stoichiometric amounts or greater because it complexes with both the starting material and the product. organic-chemistry.org

Table 1: Influence of Reaction Conditions on Fries Rearrangement Product Ratios
ConditionPreferenceRationale
Low Temperature para-productKinetic control
High Temperature ortho-productThermodynamic control (chelation stability)
Non-polar Solvent ortho-productFavors intramolecular pathway/solvent cage effects
Polar Solvent para-productStabilizes separated ionic intermediates

Due to the substitution pattern of this compound, the Fries rearrangement would be expected to yield a single primary product, 1-(5-Hydroxy-2,3,4,6-tetramethylphenyl)ethan-1-one, where the acetyl group has migrated to the C5 position.

Despite being known for over a century, the precise mechanism of the Fries rearrangement is still a subject of investigation. wikipedia.orglscollege.ac.in Evidence from crossover experiments, where two different aryl esters are rearranged together and mixed products are sometimes observed, suggests that the reaction can proceed through an intermolecular pathway. wikipedia.org However, the preference for ortho substitution in non-polar solvents also points to a significant intramolecular component. byjus.com

The most widely accepted mechanism involves the following key steps: byjus.comwikipedia.org

Complexation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester group. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen. byjus.com

Acylium Ion Formation: This coordination polarizes the C(acyl)-O(phenol) bond, leading to its cleavage. This generates a free or solvent-caged acylium carbocation (CH₃CO⁺) and an aluminum phenoxide complex. wikipedia.orgorganic-chemistry.org

Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a classical EAS reaction. byjus.com This attack temporarily disrupts the aromaticity, forming a cationic intermediate known as a sigma complex or arenium ion.

Rearomatization: A proton is abstracted from the carbon atom that was attacked by the acylium ion, restoring the aromaticity of the ring and yielding the final hydroxy aryl ketone product after workup (hydrolysis) to liberate the phenol (B47542). wikipedia.org

Recent studies have employed advanced techniques to further probe this mechanism. The use of NMR spectroscopy and Density Functional Theory (DFT) calculations has provided deeper insight into the energetics and intermediates of the reaction. acs.org For example, a study on the rearrangement of aryl formates using BCl₃ as a catalyst confirmed an intermolecular mechanism where formyl chloride is generated in situ and acts as the formylating agent. acs.org Such computational and spectroscopic methods allow for the calculation of transition state energies and the characterization of key intermediates, helping to rationalize the observed regioselectivity under different conditions. acs.orgnih.gov

Functional Group Transformations and Derivatization Studies

The presence of both a hydroxyl group and an acetate ester allows for a range of functional group transformations, enabling the synthesis of various derivatives.

The free phenolic hydroxyl group is nucleophilic and acidic, making it a prime site for derivatization.

Etherification (Alkylation): The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This typically involves deprotonating the phenol with a base (e.g., sodium hydride) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether. The synthesis of various trimethylhydroquinone (B50269) derivatives for biological evaluation has been reported, often involving the alkylation of the phenolic hydroxyl group. sigmaaldrich.com

Esterification: The hydroxyl group can be further esterified by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This would yield a diester derivative of the parent trimethylhydroquinone.

The acetate ester group is susceptible to nucleophilic attack at the carbonyl carbon.

Hydrolysis (Saponification): The most common transformation is hydrolysis of the ester back to the parent phenol, trimethylhydroquinone. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), a process known as saponification. masterorganicchemistry.comyoutube.com The mechanism proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the trimethylphenoxide as a leaving group. A rapid, irreversible proton transfer from the resulting acetic acid to the basic phenoxide yields sodium acetate and trimethylhydroquinone upon acidic workup. masterorganicchemistry.com This reaction is generally irreversible under basic conditions. masterorganicchemistry.com

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of multiple electron-donating groups. ucalgary.ca The directing effects of these substituents determine the position of any further substitution.

-OH (Hydroxyl): A powerful activating group and a strong ortho, para-director. libretexts.orgquora.com

-OCOCH₃ (Acetoxy): A moderately activating group and an ortho, para-director.

-CH₃ (Methyl): A weakly activating group and an ortho, para-director.

In this molecule, the C2, C3, and C6 positions are occupied by methyl groups, and the C4 position has the hydroxyl group. The only unsubstituted position on the ring is C5. This position is ortho to the hydroxyl group and meta to the acetoxy group. The powerful activating and ortho-directing effect of the hydroxyl group would strongly direct incoming electrophiles to this C5 position. website-files.com The cumulative activating effect of the three methyl groups and the acetoxy group further enhances the nucleophilicity of the ring.

Therefore, reactions such as halogenation (e.g., with Br₂ in a mild solvent), nitration (e.g., with dilute HNO₃), or Friedel-Crafts reactions are expected to occur selectively at the C5 position. scispace.comwikipedia.orgmasterorganicchemistry.com Given the high degree of activation, these reactions would likely proceed under milder conditions than those required for benzene (B151609) itself. ucalgary.ca For instance, direct bromination of highly activated phenols can often proceed without a Lewis acid catalyst and may even lead to polysubstitution if multiple sites were available. libretexts.org

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution
ReactionReagentPredicted Major Product
Bromination Br₂5-Bromo-4-hydroxy-2,3,6-trimethylphenyl acetate
Nitration Dilute HNO₃4-Hydroxy-5-nitro-2,3,6-trimethylphenyl acetate
Chlorination Cl₂5-Chloro-4-hydroxy-2,3,6-trimethylphenyl acetate

Investigation of Reaction Kinetics and Thermodynamics

The rate of the key alkylation reaction between TMHQ and isophytol (B1199701) is influenced by several factors, including temperature, catalyst concentration, and the nature of the solvent. The reaction is typically carried out at elevated temperatures to ensure a sufficient reaction rate. oup.comgoogle.com For example, using Sc(OTf)₃ as a catalyst, the reaction proceeds smoothly at the reflux temperature of toluene (B28343) or xylene. oup.com

While a precise rate law for the formation of α-tocopherol from TMHQ and isophytol is not well-established in the literature, the reaction is generally treated as a bimolecular electrophilic substitution. The rate would be expected to be proportional to the concentrations of the electrophile (derived from isophytol) and the nucleophile (TMHQ). The catalyst concentration also plays a crucial role in determining the rate, as it is involved in the generation of the electrophile.

In some Friedel-Crafts alkylations of phenols, the initial O-alkylation product can be kinetically favored, but this reaction can be reversible. pnnl.gov The C-alkylated products are typically more thermodynamically stable and are the final products of the reaction. pnnl.gov In the context of tocopherol synthesis, the formation of the C-C bond leading to the chroman ring is the desired and stable outcome.

Further research would be beneficial to quantify the kinetic and thermodynamic parameters of these important reactions, which would allow for more precise control and optimization of the synthesis of tocopherol and related compounds.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 4-Hydroxy-2,3,6-trimethylphenyl acetate (B1210297), recorded in deuterochloroform (CDCl₃), provides critical information about the arrangement of hydrogen atoms within the molecule. The spectrum is characterized by several distinct singlet signals, indicating the absence of proton-proton spin coupling between adjacent atoms, a feature consistent with the substituted aromatic ring.

The aromatic region of the spectrum displays a singlet at 6.46 ppm, corresponding to the single proton attached to the phenyl ring. rsc.org A broad singlet observed at 4.70 ppm is assigned to the hydroxyl (-OH) proton. rsc.org The acetyl group's methyl protons give rise to a sharp singlet at 2.33 ppm. rsc.org Furthermore, three distinct singlets at 2.11, 2.06, and 2.04 ppm are attributed to the three methyl groups attached to the aromatic ring. rsc.org

Chemical Shift (δ) in ppmMultiplicityIntegration (Number of Protons)Assignment
6.46Singlet1HAromatic H
4.70Singlet1H-OH
2.33Singlet3H-COCH₃
2.11Singlet3HAromatic -CH₃
2.06Singlet3HAromatic -CH₃
2.04Singlet3HAromatic -CH₃

Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 4-Hydroxy-2,3,6-trimethylphenyl acetate. The spectrum, also recorded in CDCl₃, reveals eleven distinct carbon signals, corresponding to the eleven carbon atoms in the molecule.

The carbonyl carbon of the acetate group is observed at 170.2 ppm. rsc.org The aromatic carbons attached to the oxygen atoms appear at 151.3 ppm and 141.4 ppm. rsc.org The remaining substituted and unsubstituted aromatic carbons are found at 129.5 ppm, 127.3 ppm, 121.5 ppm, and 114.6 ppm. rsc.org The methyl carbon of the acetate group resonates at 20.6 ppm, while the three methyl carbons on the aromatic ring are observed at 16.2 ppm, 13.0 ppm, and 11.8 ppm. rsc.org

Chemical Shift (δ) in ppmAssignment
170.2C=O (Acetate)
151.3Aromatic C-O
141.4Aromatic C-O
129.5Aromatic C
127.3Aromatic C
121.5Aromatic C
114.6Aromatic C-H
20.6-COCH₃
16.2Aromatic -CH₃
13.0Aromatic -CH₃
11.8Aromatic -CH₃

To further corroborate the structural assignments from one-dimensional NMR, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are invaluable.

A COSY spectrum would reveal correlations between coupled protons. In the case of this compound, the absence of off-diagonal cross-peaks would confirm the singlet nature of all proton signals, definitively showing a lack of scalar coupling between the aromatic proton, the hydroxyl proton, and the various methyl groups.

An HSQC experiment correlates proton signals with their directly attached carbon atoms. For this molecule, an HSQC spectrum would show a cross-peak connecting the ¹H signal at 6.46 ppm to the ¹³C signal at 114.6 ppm, confirming the C-H bond of the aromatic ring. Similarly, correlations would be observed between the proton signals of the four methyl groups (at 2.33, 2.11, 2.06, and 2.04 ppm) and their corresponding carbon signals (at 20.6, 16.2, 13.0, and 11.8 ppm), providing an unambiguous assignment of each methyl group.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive ion mode, this compound would be expected to produce a prominent pseudomolecular ion [M+H]⁺, corresponding to the protonated molecule. Given the molecular weight of 194.23 g/mol , this would appear at an m/z (mass-to-charge ratio) of approximately 195. In negative ion mode, a pseudomolecular ion [M-H]⁻ at m/z 193 would be expected due to the deprotonation of the acidic phenolic hydroxyl group. The observation of these ions provides direct confirmation of the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, which can be used to determine the elemental composition of the molecule. For this compound, the molecular formula is C₁₁H₁₄O₃. researchgate.netsielc.com The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it an essential tool for purity assessment and component profiling.

In a typical GC-MS analysis, the sample containing the compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification by comparison with spectral libraries. gcms.cz

For this compound, GC-MS is used to:

Confirm Identity: The retention time in the chromatogram provides an initial indication, while the mass spectrum provides definitive structural confirmation.

Assess Purity: The resulting chromatogram displays peaks corresponding to each separated compound. The purity of this compound is determined by the relative area of its corresponding peak compared to the total area of all peaks. A high-purity sample will show one predominant peak.

Profile Components: Any additional peaks in the chromatogram signify the presence of impurities, starting materials, by-products, or degradation products. The mass spectra of these peaks can be used to identify these unknown components. gcms.cz

Table 1: Principles of GC-MS in Compound Analysis

Parameter Description
Separation Principle Differential partitioning of volatile components between a gaseous mobile phase and a liquid stationary phase within a capillary column.
Identification Method Based on a compound's unique retention time (GC) and its characteristic mass spectrum (MS) following ionization and fragmentation. gcms.cz
Purity Assessment Quantified by calculating the area percentage of the main compound's peak relative to the total peak area in the chromatogram.

| Component Profiling | Identification of other substances in the sample by analyzing the mass spectra of their corresponding peaks. |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of this compound, providing robust means for its separation from complex mixtures and its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.com

Method Development: The goal of method development is to achieve a desired separation by optimizing various chromatographic parameters. amazonaws.comijtsrd.com

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, where the non-polar stationary phase effectively retains the moderately non-polar analyte.

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water. sielc.com An acid, such as phosphoric acid or formic acid, is often added to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of the phenolic hydroxyl group. sielc.com Formic acid is preferred for mass spectrometry compatibility. sielc.com

Detection: A UV detector is commonly used, as the aromatic ring in the molecule absorbs ultraviolet light.

Method Validation: Once developed, the HPLC method must be validated to ensure its reliability, accuracy, and precision, often following guidelines from the International Council for Harmonisation (ICH). amazonaws.comijtsrd.com

Table 2: Key HPLC Validation Parameters

Parameter Description
Specificity The ability to unequivocally assess the analyte in the presence of other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. mdpi.comresearchgate.net
Accuracy The closeness of the test results obtained by the method to the true value, often assessed by recovery studies. mdpi.comresearchgate.netrjptonline.org
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.comresearchgate.netrjptonline.org
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.comresearchgate.net
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This technology provides substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. For the analysis of this compound, UPLC can offer enhanced resolution, allowing for better separation from closely related impurities in a shorter amount of time. sielc.com The principles of method development and validation are analogous to HPLC but are performed on a system capable of handling the higher backpressures generated by the smaller particle columns.

Preparative Chromatography for Compound Isolation and Purification

When a pure, bulk quantity of this compound is required for further research or as a reference standard, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC. lcms.cznih.gov

The process involves:

Method Scaling: An optimized analytical HPLC method is adapted for a larger scale. This involves using a wider diameter column packed with the same stationary phase material.

Increased Loading: Larger volumes of a more concentrated sample solution are injected onto the preparative column.

Fraction Collection: As the separated compounds elute from the column, a fraction collector is used to isolate the peak corresponding to this compound.

This technique is invaluable for purifying the compound from complex synthesis reaction mixtures or natural product extracts. sielc.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The spectrometer measures the frequencies of absorbed radiation, which correspond to these vibrations. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Absorption Range (cm⁻¹) Appearance
Phenol (B47542) (O-H) Stretching 3200 - 3600 Strong, Broad
Ester (C=O) Stretching 1735 - 1750 (for phenyl acetate) Strong, Sharp libretexts.org
Aromatic Ring (C=C) Stretching 1450 - 1600 Medium to Weak, Sharp
Ester (C-O) Stretching 1000 - 1300 Strong
Aromatic (C-H) Stretching 3000 - 3100 Medium to Weak

| Alkyl (C-H) | Stretching | 2850 - 2960 | Medium |

The broad O-H stretch is indicative of the hydroxyl group, while the strong, sharp C=O stretch is a clear marker for the acetate ester functionality. libretexts.orgmasterorganicchemistry.com The combination of these specific peaks provides strong evidence for the compound's structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves several key steps:

Crystal Growth: A high-quality single crystal of this compound must first be grown. This is often the most challenging step and can be achieved through methods like slow evaporation of a solvent. researchgate.net

Data Collection: The crystal is mounted on a diffractometer and bombarded with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a three-dimensional model of the molecular structure. Computational refinement is used to improve the model until it accurately matches the experimental diffraction data. mdpi.com

If applied to this compound, X-ray crystallography would yield precise data on the geometry of the phenyl ring, the orientation of the hydroxyl and acetate groups, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, that dictate the physical properties of the solid material.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies on 4-Hydroxy-2,3,6-trimethylphenyl acetate (B1210297) would elucidate the distribution of electrons and the energies of different molecular states.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 4-Hydroxy-2,3,6-trimethylphenyl acetate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine a variety of molecular properties. researchgate.net These calculations can predict optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations
PropertyPredicted Value
Optimized Energy (Hartree)-653.xxxx
HOMO Energy (eV)-5.xxxx
LUMO Energy (eV)-0.xxxx
HOMO-LUMO Gap (eV)5.xxxx
Dipole Moment (Debye)2.xxxx

Note: The values in the table are hypothetical and represent the type of data that would be generated from DFT calculations.

The presence of rotatable bonds in this compound—specifically the C-O bonds of the hydroxyl and acetate groups and the C-C bonds of the methyl groups—means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry, revealing the lowest energy conformations (global and local minima) and the transition states that connect them. Such studies are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For substituted phenols and related compounds, the orientation of the hydroxyl and other substituent groups relative to the aromatic ring significantly impacts the molecule's stability and properties.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the behavior of molecules on a larger scale, including their interactions with each other in condensed phases.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. acs.orgcapes.gov.br This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Interaction TypePredicted Contribution (%)
H···H~50-60%
O···H/H···O~20-30%
C···H/H···C~10-20%
C···C~1-5%

Note: The values in the table are exemplary and based on typical findings for substituted phenols.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign the observed vibrational modes. updatepublishing.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. wisc.edu The accuracy of these predictions depends on the level of theory, basis set, and consideration of solvent effects. github.io

In Silico Prediction of Reactivity and Reaction Pathways

Computational chemistry can also be used to predict the reactivity of a molecule and to explore potential reaction pathways. For this compound, this can involve identifying the most likely sites for electrophilic or nucleophilic attack and modeling the transition states of potential reactions.

The distribution of the electrostatic potential on the molecular surface, as well as the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), can indicate the most reactive sites. For example, regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. The hydroxyl and acetate groups, along with the methyl substituents, will influence the reactivity of the benzene (B151609) ring towards electrophilic substitution. libretexts.org Furthermore, computational modeling can be used to study the mechanisms of reactions such as hydrolysis of the ester group or oxidation of the phenol (B47542).

Mechanistic Pathway Modeling and Transition State Analysis

The formation of this compound, an ester, typically involves the O-acylation of its precursor, 2,3,5-trimethylhydroquinone. This reaction is a nucleophilic acyl substitution. ucalgary.ca The phenolic hydroxyl group of 2,3,5-trimethylhydroquinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

While specific computational studies modeling the synthesis of this compound are not prevalent in the literature, the mechanistic pathway can be hypothesized and investigated using standard computational methods. A plausible mechanism, particularly when using acetic anhydride, involves the initial activation of the anhydride, which can be followed by the nucleophilic attack from the phenol. mdpi.com

Modeling the Reaction Pathway: Computational chemists employ methods like Density Functional Theory (DFT) to model such reactions. This process involves:

Geometry Optimization: The three-dimensional structures of the reactants (2,3,5-trimethylhydroquinone, acetic anhydride), any intermediates, and the final products (this compound, acetic acid) are optimized to find their lowest energy conformations.

Transition State Search: Using algorithms like the synchronous transit-guided quasi-Newton (STQN) method, the transition state (TS) structure for each step of the reaction is located. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. wikipedia.org

Reaction Pathway Mapping: By connecting the reactants, transition states, and products, a complete potential energy surface for the reaction is mapped out. This allows for the calculation of key thermodynamic and kinetic parameters.

Transition State Analysis: Analysis of the transition state provides critical information about the reaction's feasibility and rate. Key parameters derived from these calculations include:

Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Geometric Parameters: Bond lengths and angles in the transition state reveal which bonds are being formed and broken during this critical stage of the reaction.

For the O-acylation of 2,3,5-trimethylhydroquinone, computational modeling would elucidate the precise geometry of the nucleophilic attack on the carbonyl group and the subsequent departure of the leaving group, providing a detailed, atomistic view of the esterification process.

Table 1: Computational Methods in Mechanistic Analysis
Method/ConceptApplication in Studying this compound Formation
Density Functional Theory (DFT)Calculation of electronic structure and energy of reactants, products, and transition states.
Geometry OptimizationDetermination of the most stable 3D structures for all species in the reaction pathway.
Transition State Theory (TST)Provides a framework for calculating reaction rates based on the properties of the transition state. wikipedia.org
Vibrational Frequency AnalysisConfirms stationary points as either minima (reactants, products) or saddle points (transition states) on the potential energy surface.

Applications in Chemical Synthesis and Materials Research

Role as Key Synthetic Intermediates in Natural Product and Complex Molecule Synthesis

As a stable, protected form of 2,3,5-trimethylhydroquinone, 4-hydroxy-2,3,6-trimethylphenyl acetate (B1210297) is a strategic building block in the multi-step synthesis of several important natural products and biologically active compounds. The acetate group serves as a protecting group for the hydroxyl moiety, preventing unwanted side reactions and allowing for selective functionalization at other positions of the molecule before being cleaved at a later stage.

4-Hydroxy-2,3,6-trimethylphenyl acetate and structurally similar compounds are key starting materials in the synthesis of Coenzyme Q10 (CoQ10) and its analogues. CoQ10 is a vital lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain. mdpi.comnih.gov The core of the CoQ10 molecule is a 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) ring attached to a long isoprenoid side chain. rsc.org

The synthesis of this quinone head originates from precursors like 2,3,5-trimethylhydroquinone. The acetate group in this compound protects one of the hydroxyl groups of the hydroquinone (B1673460), allowing for the selective introduction of the polyisoprenoid tail. Following the coupling reaction, the acetate can be hydrolyzed, and the resulting hydroquinone is oxidized to form the final benzoquinone ring structure of CoQ10. sciencedaily.com This strategic use of a protected hydroquinone intermediate is crucial for achieving high yields and purity in the total synthesis of CoQ10 and its derivatives, which are widely used in nutritional supplements and therapeutic applications. nih.govnih.gov

Table 1: Synthetic Steps for Coenzyme Q10 Analogs Involving Trimethylhydroquinone (B50269) Intermediates

StepDescriptionPurpose of this compound
1. Protection 2,3,5-Trimethylhydroquinone is mono-acetylated.To form the stable intermediate, this compound, preventing oxidation and allowing selective alkylation.
2. Alkylation The protected intermediate is reacted with an isoprenoid side chain (e.g., solanesyl bromide). sciencedaily.comThe aromatic ring is nucleophilic enough to couple with the side chain, a key step in building the CoQ10 backbone.
3. Deprotection The acetate group is removed via hydrolysis.To reveal the free hydroquinone structure.
4. Oxidation The resulting hydroquinone is oxidized.To form the final 1,4-benzoquinone (B44022) ring, yielding the biologically active Coenzyme Q10 analog.

The Panicein family represents a group of meroterpenoids isolated from marine sponges, particularly of the Paniceum genus. These natural products exhibit a range of interesting biological activities. A review of the scientific literature did not yield specific examples or established synthetic routes where this compound is explicitly used as a building block for the synthesis of Panicein family compounds. While marine sponges are known to produce a wide array of secondary metabolites, including quinones and terpenoids, a direct synthetic link between this specific acetate precursor and the Panicein scaffold is not documented in available research. niscpr.res.ingoogle.com

The trimethylhydroquinone core of this compound is a fundamental building block for α-tocopherol, the most active form of Vitamin E. The industrial synthesis of Vitamin E involves the condensation of 2,3,5-trimethylhydroquinone with isophytol (B1199701). In this context, this compound can act as a stabilized precursor to the required trimethylhydroquinone. The synthesis begins with 2,3,6-trimethylphenol (B1330405), which is oxidized to 2,3,5-trimethyl-1,4-benzoquinone, and then reduced to 2,3,5-trimethylhydroquinone. Using the acetate form can protect the hydroquinone from premature oxidation during intermediate steps.

Beyond Vitamin E, this structural motif is found in other synthetic molecules with biological activity, such as the antioxidant drug Raxofelast and other phenolic compounds designed as free-radical scavengers. The ability to start with a protected and easily handled precursor like this compound facilitates the construction of these complex antioxidant scaffolds.

Exploration in Catalysis and Ligand Design

The trimethylphenyl moiety present in this compound is of significant interest in the fields of organometallic catalysis and organocatalysis due to its specific steric and electronic properties.

In organometallic chemistry, the properties of a metal catalyst are heavily influenced by the ligands coordinated to the metal center. The trimethylphenyl group (often referred to as a mesityl group when substituted at the 2,4,6-positions) is a bulky substituent that can be incorporated into ligand structures, such as phosphines. niscpr.res.in

The steric hindrance provided by the three methyl groups on the phenyl ring creates a bulky "ligand cone angle." This bulk can influence the coordination number of the metal, stabilize reactive intermediates, and control the selectivity of catalytic reactions (e.g., regioselectivity or stereoselectivity) by directing the approach of substrates to the metal center. While this compound itself is not a ligand, it serves as a potential synthetic precursor to functionalized trimethylphenyl-containing ligands. The hydroxyl and acetate groups could be chemically modified to create phosphine, N-heterocyclic carbene (NHC), or other coordinating moieties, making the trimethylphenyl scaffold accessible for tuning the performance of transition metal catalysts used in cross-coupling reactions, hydrogenation, and other transformations.

Recent research has explored the use of substituted phenols as recyclable and environmentally friendly organophotoredox catalysts. google.com Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the need for potentially toxic or expensive metals.

Phenolate anions, which can be readily generated from phenols by deprotonation, are electron-rich species. Upon absorption of visible light, these anions can become potent reducing agents in their excited state, capable of initiating single-electron transfer (SET) processes. google.com This property allows them to catalyze a variety of chemical transformations, such as the iodosulfonylation of olefins. google.com

After hydrolysis of its acetate group, this compound yields 2,3,5-trimethylhydroquinone. This substituted phenol (B47542), or its mono-deprotonated anion, could potentially function as an organocatalyst component in similar photoredox reactions. The electron-donating methyl groups on the aromatic ring would further enhance the electron-rich nature of the phenolate, potentially modulating its redox properties and catalytic activity. This area represents an emerging application for phenol derivatives in sustainable chemistry.

Development as Analytical Standards and Reference Materials

The availability of well-characterized analytical standards is crucial for the accurate quantification and identification of chemical substances in various matrices. While this compound is commercially available for laboratory use, detailed information regarding its specific development and certification as a primary reference material is not extensively documented in publicly available research. cymitquimica.com

For a compound to be established as a certified reference material (CRM), it must undergo a rigorous characterization process to determine its purity and establish traceability to SI units. This process often involves multiple analytical techniques to assess its chemical identity and purity, including but not limited to:

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a common technique for purity assessment. A reverse-phase HPLC method for the analysis of this compound has been described, utilizing a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method can be adapted for mass spectrometry (MS) detection by replacing phosphoric acid with a volatile modifier like formic acid. sielc.com

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the molecular structure and identifying any impurities.

Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess purity.

The development of a certified reference material for this compound would be valuable for laboratories that need to accurately identify and quantify this compound in complex samples, such as in the analysis of polymer formulations or in metabolic studies of related compounds.

Table 1: Analytical Techniques for Characterization of Reference Materials

TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and impurity identification
Infrared (IR) SpectroscopyIdentification of functional groups
Mass Spectrometry (MS)Molecular weight determination and structural confirmation
Differential Scanning Calorimetry (DSC)Melting point determination and purity assessment

Structural Analogues in Polymer Additive Research and Materials Science

This compound belongs to the class of phenolic compounds, which are widely recognized for their antioxidant properties. Specifically, its structure is related to trimethylhydroquinone, a known antioxidant. The presence of a hydroxyl group on the phenyl ring is key to the antioxidant activity of phenols, as it can donate a hydrogen atom to scavenge free radicals, thereby inhibiting oxidative degradation processes in polymers.

While direct research on the application of this compound as a polymer additive is limited in the available literature, its structural features suggest potential utility in this area. The core structure, a substituted phenol, is a common motif in a major class of polymer stabilizers known as hindered phenolic antioxidants .

Hindered phenols are characterized by the presence of bulky alkyl groups ortho to the hydroxyl group. This steric hindrance enhances the stability of the resulting phenoxyl radical, preventing it from initiating further unwanted reactions and making it a more effective antioxidant. Research in materials science is continuously exploring new and modified phenolic structures to improve properties such as:

Thermal Stability: The ability to withstand high temperatures during polymer processing without degradation.

Volatility: Low volatility is desirable to prevent the antioxidant from migrating out of the polymer matrix over time.

Compatibility: Good compatibility with the host polymer is essential for effective dispersion and long-term performance.

Discoloration: Ideally, the antioxidant should not cause any unwanted color changes in the final product.

The investigation of structural analogues of this compound could involve modifications to the alkyl substituents on the phenyl ring or changes to the acetate group. Such research would aim to optimize the balance of antioxidant efficacy, physical properties, and cost-effectiveness for specific polymer applications. The study of polymeric antioxidants, where phenolic moieties are incorporated into polymer chains, is also an active area of research to address issues like additive migration. nih.gov

Table 2: Key Properties for Polymer Antioxidants

PropertyDesired CharacteristicRationale
Radical Scavenging EfficiencyHighEffectively inhibits oxidative degradation
Thermal StabilityHighWithstands high-temperature processing
VolatilityLowPrevents loss of antioxidant over time
Polymer CompatibilityHighEnsures homogeneous distribution
Color StabilityHighAvoids discoloration of the final product

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 4-Hydroxy-2,3,6-trimethylphenyl acetate (B1210297) is increasingly geared towards environmentally benign methodologies. Traditional acetylation of phenols often involves stoichiometric quantities of reagents like acetic anhydride (B1165640) and acid or base catalysts, which can generate significant chemical waste. humanjournals.com Emerging research focuses on developing greener, more sustainable synthetic routes.

Key areas of development include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as nickel on a silica (B1680970) support (Ni/SiO₂), offers a pathway for the acetylation of substituted phenols under mild, liquid-phase conditions. arabjchem.org These catalysts can be easily recovered and reused, minimizing waste and improving process economics. arabjchem.org Another promising approach involves using metal catalysts loaded onto montmorillonite (B579905) K-10 clay, which can facilitate the synthesis of phenolic esters under solvent-free conditions. jetir.org

Solvent-Free and Catalyst-Free Conditions: Research has demonstrated the feasibility of acetylating phenols, alcohols, and amines without the need for any solvent or catalyst, relying instead on controlled thermal conditions. jetir.orgmdpi.com This approach drastically reduces the environmental footprint by eliminating solvent waste and catalyst-related toxicity.

Novel Catalytic Systems: Deep eutectic solvents (DES), such as those prepared from choline (B1196258) chloride and zinc chloride, are being explored as recyclable and highly efficient catalysts for the acylation of phenols. rsc.org These systems are often biodegradable, non-toxic, and can operate under mild, solvent-free conditions. rsc.org Similarly, sodium thiosulfate (B1220275) has been shown to catalyze the site-selective acylation of phenolic hydroxyl groups, providing a green synthetic process using odorless and low-toxicity reagents. acs.org

The table below summarizes various green chemistry metrics for different catalytic approaches, highlighting the potential for more sustainable production methods.

Catalyst SystemKey AdvantagesReaction ConditionsRecyclability
Ni/SiO₂ Economic, Reusable, High SelectivityMild, Liquid PhaseReusable up to 4 cycles arabjchem.org
Metal-loaded MMT-K10 Solvent-free, High Conversion100 °CRecyclable for three cycles jetir.org
Deep Eutectic Solvents Green, Recyclable, High EfficiencyRoom Temperature, Solvent-freeReusable without significant loss of activity rsc.org
Sodium Thiosulfate Environmentally Friendly, High Efficiency70 °C, N₂ AtmosphereCatalyst is consumed in the formation of the acylating agent acs.org

Investigation of Novel Derivatization and Functionalization Strategies

4-Hydroxy-2,3,6-trimethylphenyl acetate, derived from trimethylhydroquinone (B50269), serves as a crucial building block for more complex molecules. chemicalbook.com Future research will focus on creating novel derivatives with enhanced or entirely new functionalities. Trimethylhydroquinone is a key intermediate in the synthesis of Vitamin E (tocopherols), and its diacetate ester can be directly converted to Vitamin E acetate. chemicalbook.comgoogle.com

Emerging derivatization strategies include:

Bioactive Hybrids: There is significant interest in synthesizing hybrid molecules that combine the trimethylhydroquinone scaffold with other pharmacologically active moieties. For instance, novel hydroquinone-chalcone-pyrazoline hybrids have been synthesized and shown to possess antitumor activity. nih.gov This opens avenues for creating derivatives of this compound with potential applications in oncology.

Targeted Functionalization: Research into trimethylhydroquinone derivatives has yielded compounds with anti-allergic and antioxidant properties. sigmaaldrich.com By strategically modifying the parent acetate, new compounds could be designed to target specific biological pathways, such as those involved in inflammation or oxidative stress.

Advanced Materials: The phenolic and acetate groups offer reactive sites for polymerization or grafting onto surfaces, suggesting potential applications in materials science for creating novel polymers or functional coatings.

Application of Advanced Spectroscopic and Imaging Techniques

A deeper understanding of the structure, reactivity, and localization of this compound and its derivatives will be achieved through the application of advanced analytical techniques.

Multidimensional NMR Spectroscopy: While standard 1D NMR is used for basic characterization, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be indispensable. numberanalytics.comipb.pt These methods allow for the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of novel, complex derivatives and for studying intramolecular interactions like hydrogen bonding. numberanalytics.comresearchgate.net

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) could be employed to visualize the spatial distribution of the compound or its metabolites within biological tissues or materials. acs.orgnih.gov This would be particularly valuable in pharmacological studies to understand drug distribution or in materials science to assess the homogeneity of a functional coating.

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with high-resolution mass spectrometry (LC-MS) provides a powerful tool for the separation, identification, and quantification of phenolic compounds and their derivatives in complex mixtures. nih.gov This is essential for metabolic studies, reaction monitoring, and purity assessment.

The table below outlines the primary applications of these advanced techniques for the compound.

TechniquePrimary ApplicationInformation Gained
2D NMR (COSY, HSQC, HMBC) Structural ElucidationUnambiguous proton-proton and proton-carbon correlations, connectivity mapping. numberanalytics.com
Mass Spectrometry Imaging (MSI) Spatial AnalysisIn-situ mapping and distribution within a sample matrix (e.g., biological tissue). acs.org
LC-MS/MS Separation & QuantificationIdentification and precise measurement of the compound and its derivatives in complex mixtures. nih.gov

High-Throughput Screening for New Reactivity and Applications

High-throughput screening (HTS) methodologies are set to accelerate the discovery of new applications for this compound and its derivatives. HTS allows for the rapid testing of large libraries of compounds for specific biological activities or material properties. researchgate.net

Future HTS applications could include:

Screening for Bioactivity: Libraries of derivatives can be screened against various biological targets, such as enzymes or cellular receptors, to identify new therapeutic leads. For example, HTS assays are commonly used to find compounds with antioxidant, anti-inflammatory, or anticancer properties. mdpi.com A visual screening method has been developed to identify improved enzymes for the biosynthesis of other phenolic compounds, a technique that could be adapted for pathways involving this acetate. nih.gov

Materials Discovery: Miniaturized HTS platforms can be used to screen combinations of phenolic compounds to discover novel functional materials, such as nanocoatings with tailored wettability or biocompatibility. nih.gov

In Silico Screening: Computational or virtual screening can be used to predict the potential activity of a large virtual library of derivatives against a specific biological target. nih.gov This reduces the time and cost associated with synthesizing and testing compounds that are unlikely to be active, focusing resources on the most promising candidates. nih.govresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study and application of this compound.

Predictive Modeling (QSAR): ML algorithms can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. bohrium.com These models can predict the biological activity (e.g., cytotoxicity, antioxidant potential) of new, unsynthesized derivatives based solely on their chemical structure, guiding the design of more potent and selective compounds. ijsmr.inijain.org

Computer-Assisted Synthesis Planning (CASP): AI-driven tools can perform retrosynthetic analysis to propose novel and efficient synthetic routes to the target compound and its derivatives. acs.orgnih.gov These platforms learn from vast reaction databases to suggest pathways that may not be obvious to a human chemist, potentially identifying greener or more cost-effective methods. nih.govsynthiaonline.com

Accelerated Analysis of Spectroscopic Data: ML can be combined with spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, to enable high-throughput prediction of the chemical composition and properties of samples containing phenolic compounds. scu.edu.au This synergy accelerates the characterization process and can be used for quality control or screening applications. scu.edu.au

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-2,3,6-trimethylphenyl acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of phenolic acetates typically involves acetylation of hydroxyl groups using acetic anhydride or acetyl chloride under basic or acidic catalysis. For example, a multi-step synthesis might include:

Methylation : Selective alkylation of phenolic precursors (e.g., 4-hydroxy-2,3,6-trimethylphenol) using methyl halides or dimethyl sulfate in the presence of a base like K₂CO₃ .

Acetylation : Reaction with acetic anhydride in anhydrous conditions, catalyzed by pyridine or H₂SO₄, to protect hydroxyl groups .
Optimization Tips :

  • Vary reaction temperatures (40–80°C) to balance yield and byproduct formation.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of phenolic intermediates.
  • Monitor progress via TLC or HPLC to identify incomplete reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Employ reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity. Compare retention times against commercial standards if available .
  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for methyl (δ 2.0–2.5 ppm), acetyl (δ 1.8–2.1 ppm), and aromatic proton signals (δ 6.5–7.5 ppm). Use DEPT-135 to confirm methylene/methyl groups .
    • FT-IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and hydroxyl absence (if fully acetylated) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.264 for C₁₃H₁₆O₄) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
  • Waste Management : Segregate organic waste containing phenolic acetates in labeled containers. Neutralize acidic byproducts before disposal .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; for eye contact, use an eyewash station immediately. Consult SDS for first-aid specifics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol, hexane) and analyze via X-ray diffraction to identify polymorphic forms .
  • Impurity Effects : Use preparative HPLC to isolate pure fractions and re-test solubility in controlled pH buffers (e.g., pH 2–10) .
  • Temperature Dependence : Conduct van’t Hoff analysis by measuring solubility at 10°C intervals (10–50°C) to calculate thermodynamic parameters .

Q. What strategies are effective for studying the metabolic pathways of this compound in hepatic models?

Methodological Answer:

  • In Vitro Models : Incubate the compound with human liver microsomes (HLMs) or primary hepatocytes. Monitor phase I/II metabolism via LC-MS/MS, focusing on hydroxylation, demethylation, or glucuronidation products .
  • Probe Substrates : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to trace metabolite formation pathways .

Q. How can computational modeling aid in predicting the reactivity of this compound with environmental oxidants?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies and Fukui indices, identifying reactive sites for oxidation (e.g., methyl or acetyl groups) .
  • Molecular Dynamics : Simulate interactions with ozone or hydroxyl radicals in silico to predict degradation products .
  • Validation : Compare computational results with experimental data from ozonation studies in environmental chambers .

Q. What advanced techniques are recommended for analyzing spectral data contradictions in structurally similar analogs?

Methodological Answer:

  • 2D NMR : Employ HSQC and HMBC to resolve overlapping signals in crowded aromatic regions. For example, distinguish between 2,3,6- vs. 2,4,6-trimethyl isomers via 1H^1H-13C^{13}C long-range couplings .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in slow-evaporation setups (solvent: ethyl acetate/hexane) .
  • Synchrotron IR Microspectroscopy : Map functional group distributions in heterogeneous samples to detect impurities .

Q. How can researchers design experiments to study the compound’s role as a synthetic intermediate in drug discovery?

Methodological Answer:

  • Derivatization : React with amines (e.g., benzylamine) to form amides or with Grignard reagents to elongate alkyl chains. Monitor yields under varying pH and solvent conditions .
  • Biological Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate structural modifications (e.g., methyl group position) with inhibitory activity .
  • Scale-Up Challenges : Optimize catalytic hydrogenation conditions (e.g., Pd/C, H₂ pressure) for gram-scale production while minimizing deacetylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.